3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine
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Overview
Description
3-(Bicyclo[420]octa-1,3,5-trien-3-yl)azetidine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine typically involves multiple steps starting from benzocyclobutene. One common method includes the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene through a Grignard reaction, followed by further functionalization to introduce the azetidine ring . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process may also involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The azetidine ring can participate in hydrogen bonding and other interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid
- Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol
- 7-Bromobicyclo[4.2.0]octa-1,3,5-triene
- Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
Uniqueness
What sets 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine apart from similar compounds is its azetidine ring, which imparts unique chemical reactivity and biological activity. This structural feature allows it to engage in a wider range of chemical reactions and interact with biological targets in ways that other similar compounds cannot.
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)azetidine |
InChI |
InChI=1S/C11H13N/c1-3-9-5-10(4-2-8(1)9)11-6-12-7-11/h2,4-5,11-12H,1,3,6-7H2 |
InChI Key |
LGNBNXMSARQXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)C3CNC3 |
Origin of Product |
United States |
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